molecular formula C10H10N2O2 B084116 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde CAS No. 10476-41-2

4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde

Cat. No.: B084116
CAS No.: 10476-41-2
M. Wt: 190.2 g/mol
InChI Key: MQCYELLGZFKAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

3-methoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10-5-8(12-9(10)6-13)7-3-2-4-11-7/h2-6,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCYELLGZFKAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC(=C1)C2=CC=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146696
Record name 4-Methoxy[2,2′-bi-1H-pyrrole]-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10476-41-2
Record name 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy[2,2′-bi-1H-pyrrole]-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tambjamine aldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HER47SH8Q4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological role of 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde?

A1: this compound (MBC) is a vital precursor in the biosynthetic pathway of prodiginines [, , , , , ]. These pigmented antibiotics are produced by various bacteria, notably Streptomyces species. MBC, along with 2-undecylpyrrole, serves as a building block for the formation of undecylprodiginine, a key intermediate in prodiginine biosynthesis. This process is facilitated by the enzyme RedH, which catalyzes the condensation of MBC and 2-undecylpyrrole [, ]. Further enzymatic modifications, such as the oxidative cyclization catalyzed by RedG, lead to the diversity of prodiginines observed in nature [, ].

Q2: How do structural modifications of MBC affect prodiginine biosynthesis?

A2: Research using mutasynthesis approaches has shown that the enzymes RedH and RedG exhibit some flexibility in their substrate specificity []. Chemically synthesized analogs of MBC, with variations in steric bulk, alkyl chain hydrophobicity, and the presence of π-electrons, have been successfully incorporated into prodiginine analogs by mutant Streptomyces coelicolor strains []. This suggests that modifying MBC's structure can influence the type and quantity of prodiginines produced, providing insights for developing novel prodiginine-based antibiotics.

Q3: Are there any known instances where external factors influence MBC production?

A3: Interestingly, thiamine, a common vitamin, has been shown to stimulate the production of 2-methyl-3-amylpyrrole (MAP), the monopyrrole moiety of the prodiginine molecule, in Serratia marcescens []. This mutant strain, which typically accumulates MBC, can couple MBC with exogenously supplied MAP to form prodigiosin. The addition of thiamine induces MAP production, leading to measurable prodigiosin synthesis even at low thiamine concentrations [].

Q4: What analytical techniques are used to study MBC and its role in prodiginine production?

A4: Several analytical methods are employed to investigate MBC and its involvement in prodiginine biosynthesis. High-performance liquid chromatography (HPLC) coupled with syntrophic pigment synthesis has been successfully used to separate and detect both MBC and the monopyrrole precursor of prodiginines in Serratia marcescens []. This technique exploits the ability of specific bacterial mutants to synthesize only one of the two precursors and their capacity to couple exogenously supplied precursors to produce the final pigment, allowing for sensitive detection and quantification.

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